2-Aminothieno[3,2-d]pyrimidin-4-ol
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Overview
Description
2-Aminothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of functionalized thiophene aminoesters. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions . These reactions are performed under specific conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Aminothieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . The compound’s ability to bind to specific enzymes and receptors plays a crucial role in its biological activity .
Comparison with Similar Compounds
- 2-Tert-butylaminothieno[3,2-d]pyrimidin-4-one
- 2-Isopropylaminothieno[3,2-d]pyrimidin-4-one
Comparison: Compared to its analogs, 2-Aminothieno[3,2-d]pyrimidin-4-ol exhibits unique properties due to the presence of the hydroxyl group at the 4-position. This functional group enhances its solubility and reactivity, making it a more versatile compound for various applications .
Properties
CAS No. |
1203578-74-8 |
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Molecular Formula |
C6H5N3OS |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-amino-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H3,7,8,9,10) |
InChI Key |
JWPXRGTYKVODRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
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